1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
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Description
1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the quinoline family and has a unique molecular structure that makes it an attractive target for drug development.
Scientific Research Applications
Antitumor Applications
One significant area of research involves the modification of fluoroquinolone compounds for antitumor purposes. A study by Hu Guoqianga et al. (2012) focused on synthesizing derivatives of fluoroquinolone with an oxadiazole heterocyclic ring as an isostere of the C-3 carboxylic group. This modification aimed to transform antibacterial fluoroquinolones into antitumor compounds. Their findings indicated that all synthesized compounds showed more significant potent antitumor activities than the parent compound, particularly those derived from aliphatic amines displaying higher activity than those derived from aromatic amines (Hu Guoqianga, 2012).
Antibacterial and Antimicrobial Activities
Another research direction focuses on the antibacterial and antimicrobial properties of fluoroquinolone derivatives. For instance, a study on the synthesis, characterization, and biological evaluation of substituted 1,3,4-oxadiazole derivatives derived from ciprofloxacin by Anuj Singhai and M. K. Gupta (2019) found that these compounds exhibited enhanced antibacterial activities against both Gram-positive and Gram-negative organisms compared to ciprofloxacin, with certain derivatives showing higher activities (Singhai & Gupta, 2019).
properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-3-24-11-16(18(25)15-10-14(21)7-8-17(15)24)20-22-19(23-26-20)13-6-4-5-12(2)9-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZSQXWQQKCOJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-6-fluoro-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
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